molecular formula C16H22N2O3 B11835989 tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate

tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate

Cat. No.: B11835989
M. Wt: 290.36 g/mol
InChI Key: NTUSZVSOBTVCFB-UHFFFAOYSA-N
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Description

tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate: is a heterocyclic compound that belongs to the piperazine family. It is characterized by a piperazine ring substituted with a tert-butyl group, a methyl group, a keto group, and a phenyl group. This compound is often used as an intermediate in the synthesis of various organic compounds and pharmaceuticals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:

    Starting Material: Piperazine derivative.

    Reagents: tert-Butyl chloroformate, methyl iodide, and phenyl magnesium bromide.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a controlled temperature ranging from 0°C to room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form alcohol or amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It is also employed in the development of new drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structural properties make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.

Biological Activity

Tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate is a piperazine derivative that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This compound features a tert-butyl group, a phenyl ring, and a piperazine structure, which contribute to its unique properties and potential therapeutic applications.

The molecular formula of this compound is C16H22N2O3C_{16}H_{22}N_{2}O_{3}, with a molecular weight of 276.33 g/mol. The compound is characterized by its ability to form stable derivatives due to the presence of both carbonyl and carboxylate functionalities, which are crucial for its biological activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. This flexibility in synthesis is vital for modifying the compound to enhance its biological activity or to create related compounds.

Research indicates that this compound may act as an antagonist for specific receptors, particularly the CCR2b receptor, which plays a role in inflammatory processes. Additionally, studies have shown that derivatives of piperazine compounds can exhibit anticonvulsant properties and interact with ion channels such as TRPV1, suggesting potential applications in pain management and epilepsy treatments .

Anticancer Potential

The compound has shown promise in anticancer research. For instance, related compounds have demonstrated significant cell apoptosis and growth inhibitory properties against various cancer cell lines. In one study, related piperazine derivatives exhibited IC50 values in the range of 7.01 µM to 49.85 µM against different cancer cell lines, indicating their potential as anticancer agents .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound Name Structural Features Unique Properties IC50 (µM)
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)phenyl)piperazine-1-carboxylateBoron functionalityPotential unique reactivityN/A
Tert-butyl 4-(3-amino phenyl)piperazine-1-carboxylateAmino group substitutionEnhanced biological activity through amino interactionsN/A
Tert-butyl 4-(4-amino phenyl)piperazine-1-carboxylateSimilar amino substitutionIncreased solubility and bioavailabilityN/A
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylateChlorine substituentAltered pharmacokinetics due to halogenationN/A

Study on Inflammatory Response Modulation

In a study examining the role of piperazine derivatives in modulating inflammatory responses, this compound was shown to inhibit CCR2b receptor activity effectively. This inhibition correlated with reduced inflammatory markers in vitro, highlighting its potential as an anti-inflammatory agent .

Anticonvulsant Activity Assessment

Another significant study focused on assessing the anticonvulsant properties of related compounds. The research involved testing various piperazine derivatives against induced seizures in animal models. Results indicated that certain derivatives significantly increased seizure thresholds without adversely affecting grip strength or body temperature, suggesting a favorable safety profile for further development .

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-11-10-17(4)14(19)13(18)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3

InChI Key

NTUSZVSOBTVCFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1C2=CC=CC=C2)C

Origin of Product

United States

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